6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Overview
Description
6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound with the molecular formula C13H17NO. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline can be synthesized through the condensation of aniline with acetone in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs metal-modified catalysts such as zinc, tin, or copper-exchanged tungstophosphoric acid supported on γ-Al2O3. These catalysts enhance the efficiency of the reaction and improve the yield of the product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antibacterial and antimalarial properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antioxidant properties.
Industry: It is used as an intermediate in the production of rubber antioxidants and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with various molecular targets and pathways. It acts as an antioxidant by inhibiting lipid peroxidation and protecting cells from oxidative damage. The compound’s structure allows it to interact with free radicals, neutralizing them and preventing cellular damage .
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Similar in structure but with an ethoxy group instead of a methoxy group.
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Similar but with the methoxy group at a different position on the quinoline ring.
Uniqueness
6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, such as its use as an intermediate in the synthesis of specialized chemicals and its potential biological activities .
Properties
IUPAC Name |
6-methoxy-2,2,4-trimethyl-1H-quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-6-5-10(15-4)7-11(9)12/h5-8,14H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQICGCZZOQMMAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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